molecular formula C10H11ClN2 B3024962 (6-chloro-7-methyl-1H-indol-2-yl)methanamine CAS No. 883529-85-9

(6-chloro-7-methyl-1H-indol-2-yl)methanamine

Cat. No.: B3024962
CAS No.: 883529-85-9
M. Wt: 194.66 g/mol
InChI Key: HECWFEVSLMFIBR-UHFFFAOYSA-N
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Description

(6-chloro-7-methyl-1H-indol-2-yl)methanamine is an indole derivative with the molecular formula C10H11ClN2. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

(6-chloro-7-methyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-chloro-7-methyl-1H-indol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-chloro-7-methyl-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(6-chloro-7-methyl-1H-indol-2-yl)methanamine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(6-chloro-7-methyl-1H-indol-2-yl)methanamine, identified by its CAS number 883529-85-9, is a synthetic compound belonging to the indole derivative class. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a chloro substituent at the 6-position and a methyl group at the 7-position of the indole ring, along with a methanamine group. This unique structure contributes to its distinct chemical behavior and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest it may possess significant antimicrobial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains .
  • Anticancer Activity : Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs exhibit promising results against various cancer cell lines .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors, modulating critical pathways in microbial resistance or cancer cell growth .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various pathogens:

PathogenMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus≤0.25
Escherichia coli16
Candida albicans8

Anticancer Activity

The anticancer potential of related indole derivatives has been assessed in various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HeLa (Cervical)<10
MCF-7 (Breast)11.20–93.46
SKOV-3 (Ovarian)7.87–70.53

Case Studies

Case Study 1 : A study investigating a series of indole derivatives found that compounds structurally similar to this compound exhibited potent antifungal activity against Cryptococcus neoformans, highlighting the potential for this compound in treating fungal infections .

Case Study 2 : In a comparative analysis of various indole-based compounds, this compound was noted for its selective inhibition of biofilm formation in clinical strains of Staphylococcus aureus, suggesting a dual role in both antimicrobial action and biofilm disruption .

Properties

IUPAC Name

(6-chloro-7-methyl-1H-indol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-9(11)3-2-7-4-8(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECWFEVSLMFIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-chloro-7-methyl-1H-indol-2-yl)methanamine
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(6-chloro-7-methyl-1H-indol-2-yl)methanamine
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Reactant of Route 6
(6-chloro-7-methyl-1H-indol-2-yl)methanamine

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